molecular formula C22H20F3NO2 B2752070 (2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 865659-36-5

(2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No. B2752070
CAS RN: 865659-36-5
M. Wt: 387.402
InChI Key: VDOGNYVDMSOXBR-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is a useful research compound. Its molecular formula is C22H20F3NO2 and its molecular weight is 387.402. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on pharmacokinetics and metabolism of compounds with complex structures, similar to the one mentioned, often focuses on understanding how these compounds are absorbed, metabolized, and excreted in humans and animals. For instance, studies on gliclazide, a drug with a somewhat complex structure, have detailed its metabolism into various metabolites through oxidation and hydroxylation processes in humans (T. Oida et al., 1985). These findings highlight the importance of metabolic pathways in determining the pharmacokinetic profiles of drugs with intricate molecular structures.

Toxicity and Safety Evaluation

Understanding the toxicological profiles of novel compounds is crucial for assessing their safety for human use. Research in this area includes studies on the toxicity of environmental chemicals and pharmaceutical intermediates. For example, a case of toxic encephalopathy and methemoglobinemia after exposure to 5-amino-2-(trifluoromethyl)pyridine, a compound used as an intermediate in pharmaceutical production, underscores the potential hazards of exposure to chemicals with specific functional groups or molecular frameworks (Y. Tao et al., 2022).

Environmental and Human Exposure Analysis

Research on human and environmental exposure to various chemicals, including phthalates and other non-persistent industrial chemicals, is essential for understanding potential health risks. Studies have been conducted to measure the levels of these chemicals in human populations, indicating widespread exposure and suggesting the need for continuous monitoring and evaluation of health implications (H. Frederiksen et al., 2014).

properties

IUPAC Name

(2Z)-2-[[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO2/c23-22(24,25)18-3-1-2-16(12-18)14-28-19-6-4-15(5-7-19)13-20-21(27)17-8-10-26(20)11-9-17/h1-7,12-13,17H,8-11,14H2/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOGNYVDMSOXBR-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CC=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

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